molecular formula C16H20ClN5 B4944999 5-(4-chlorophenyl)-N-(2-piperidin-1-ylethyl)-1,2,4-triazin-3-amine

5-(4-chlorophenyl)-N-(2-piperidin-1-ylethyl)-1,2,4-triazin-3-amine

Cat. No.: B4944999
M. Wt: 317.81 g/mol
InChI Key: IPILZJSMZXMGMY-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-(2-piperidin-1-ylethyl)-1,2,4-triazin-3-amine is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a chlorophenyl group, a piperidine ring, and a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-(2-piperidin-1-ylethyl)-1,2,4-triazin-3-amine typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a suitable chlorinated aromatic compound reacts with the triazine core.

    Attachment of the Piperidine Ring: The piperidine ring is attached through a nucleophilic substitution reaction, where the piperidine derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-(2-piperidin-1-ylethyl)-1,2,4-triazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-(4-chlorophenyl)-N-(2-piperidin-1-ylethyl)-1,2,4-triazin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(2-piperidin-1-ylethyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-N-(2-piperidin-1-ylethyl)-1,2,4-triazin-3-amine: shares similarities with other triazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group, piperidine ring, and triazine core makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

5-(4-chlorophenyl)-N-(2-piperidin-1-ylethyl)-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5/c17-14-6-4-13(5-7-14)15-12-19-21-16(20-15)18-8-11-22-9-2-1-3-10-22/h4-7,12H,1-3,8-11H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPILZJSMZXMGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC2=NC(=CN=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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